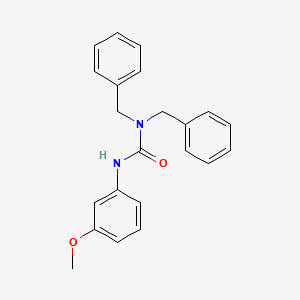

1,1-Dibenzyl-3-(3-methoxyphenyl)urea

Description

General Context and Significance of Substituted Urea (B33335) Derivatives in Organic Chemistry

Substituted ureas are a class of organic compounds characterized by the (R₂N)₂CO functional group. researchgate.net They represent a cornerstone in various chemical sciences due to their diverse applications and versatile chemical nature. The urea functionality is notable for its capacity to form stable hydrogen bonds with biological targets like proteins and receptors, a property that is central to its role in drug development. nih.gov This hydrogen bonding capability underpins the molecular recognition processes that drive biological activity. nih.gov

Consequently, urea derivatives are integral to a wide array of bioactive compounds and clinically approved therapies. nih.gov Their applications are extensive, appearing as key structural motifs in anticancer, antibacterial, anticonvulsant, and anti-HIV agents. nih.govbiointerfaceresearch.com Beyond pharmaceuticals, substituted ureas are employed in agrochemicals, such as herbicides and plant growth regulators, as well as in material science as resin precursors and organocatalysts. biointerfaceresearch.commdpi.com The development of efficient and environmentally sound synthetic methods for creating these valuable compounds, particularly unsymmetrical derivatives, remains an active and important area of research. researchgate.netmdpi.com

Historical Development and Evolution of Research on Urea Analogues

The history of urea is intrinsically linked to the birth of modern organic chemistry. In 1828, German chemist Friedrich Wöhler achieved the first laboratory synthesis of an organic compound from inorganic starting materials by creating urea from ammonium (B1175870) cyanate. researchgate.netmdpi.commdpi.com This landmark achievement dismantled the prevailing "vital force theory," which posited that organic compounds could only be produced by living organisms. mdpi.com

Following this discovery, research into urea and its analogues progressed steadily. Initially isolated from natural sources, the ability to synthesize urea and its derivatives opened a vast field of chemical exploration. nih.gov Throughout the 20th century, and accelerating in recent decades, the focus shifted towards modifying the basic urea structure to create analogues with specific functions. nih.gov This evolution was driven by the growing understanding of structure-activity relationships in medicinal chemistry. Researchers began to systematically replace the hydrogen atoms on the urea nitrogens with various alkyl and aryl groups to fine-tune the molecules' biological and physical properties. nih.govresearchgate.net This has led to the development of numerous urea-based drugs and specialized chemical agents, solidifying the role of urea analogues as a critical and enduring class of compounds in chemical science. nih.govchembk.com

Rationale for the Focused Investigation of 1,1-Dibenzyl-3-(3-methoxyphenyl)urea

The specific structure of this compound provides a clear rationale for its focused investigation. As an unsymmetrically substituted urea, it belongs to a class of compounds known for unique functional and structural properties that are of high interest in medicinal chemistry and drug design. nih.govmdpi.com The rationale can be deconstructed by analyzing its constituent parts:

Urea Core: The central carbonyl group and adjacent nitrogen atoms act as both hydrogen bond donors and acceptors, allowing for critical interactions with biological macromolecules. nih.gov

1,1-Dibenzyl Substitution: The presence of two benzyl (B1604629) groups on a single nitrogen atom creates significant steric bulk. This feature can influence the molecule's conformational preferences and control its approach to a target's binding site, potentially leading to higher selectivity. This substitution pattern is less common than the 1,3-disubstituted pattern, making it an interesting variation for structure-activity relationship (SAR) studies.

3-Methoxyphenyl (B12655295) Group: The methoxy (B1213986) group at the meta-position of the phenyl ring is an electron-donating group that influences the electronic environment of the urea moiety. The substitution pattern is crucial for determining how the molecule fits into and interacts with specific pockets on enzymes or receptors. The investigation of different positional isomers (e.g., 2-methoxy or 4-methoxy) is a standard strategy in medicinal chemistry to probe the spatial and electronic requirements of a biological target. sigmaaldrich.comnih.gov

The combination of these features in a single molecule makes this compound a compelling candidate for screening in various therapeutic areas, such as oncology or infectious diseases, where urea derivatives have already shown significant promise. biointerfaceresearch.comlookchem.com

Overview of Research Scope and Objectives for this compound

The investigation of a novel compound like this compound typically follows a structured research program with several key objectives. The overarching goal is to synthesize the molecule, characterize its properties, and evaluate its potential for practical applications.

Key Research Objectives:

Synthesis and Optimization: A primary objective is to develop a robust and efficient synthetic route. Research would focus on methodologies that are scalable and environmentally benign, potentially exploring modern catalytic methods to construct the unsymmetrical urea framework. researchgate.netnih.gov The synthesis of such compounds can be achieved through various routes, including the reaction of an isocyanate with an amine. mdpi.com

Structural and Physicochemical Characterization: Once synthesized, the compound must be rigorously characterized. This involves confirming its structure and purity using spectroscopic techniques (NMR, IR, Mass Spectrometry) and determining fundamental physicochemical properties.

Biological Evaluation: A major focus would be the exploration of the compound's biological activity. This typically involves in vitro screening against a panel of biological targets, such as enzymes (e.g., kinases, phosphatases, urease) or cell lines (e.g., cancer, bacterial, fungal), to identify any potential therapeutic effects. biointerfaceresearch.comresearchgate.netlookchem.com

Structure-Activity Relationship (SAR) Studies: To understand how the chemical structure relates to its biological activity, researchers would synthesize and test a series of related analogues. This could involve altering the substitution on the phenyl ring or changing the nature of the groups on the 1,1-disubstituted nitrogen to identify the key features responsible for any observed activity. nih.gov

The data gathered from these objectives would collectively determine the potential of this compound as a lead compound for drug discovery or as a tool for probing biological systems.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₂N₂O₂ | chembk.comsigmaaldrich.com |

| Molar Mass | 346.43 g/mol | chembk.comsigmaaldrich.com |

| Physical State | Solid (predicted) | - |

| Melting Point | Specific experimental data not readily available in searched literature. | - |

| Boiling Point | Specific experimental data not readily available in searched literature. | - |

| Solubility | Predicted to be insoluble in water, soluble in organic solvents like DMSO. | noaa.gov |

Note: Data for Molar Mass and Molecular Formula are based on isomeric compounds. Other physical properties are predicted based on the general characteristics of substituted ureas or are not available in the cited literature.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dibenzyl-3-(3-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2/c1-26-21-14-8-13-20(15-21)23-22(25)24(16-18-9-4-2-5-10-18)17-19-11-6-3-7-12-19/h2-15H,16-17H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFACHSZQCZGDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392223 | |

| Record name | 1,1-dibenzyl-3-(3-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86764-62-7 | |

| Record name | 1,1-dibenzyl-3-(3-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(M-ANISYL)-1,1-DIBENZYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modification of 1,1 Dibenzyl 3 3 Methoxyphenyl Urea

Retrosynthetic Analysis of 1,1-Dibenzyl-3-(3-methoxyphenyl)urea

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The most direct disconnection is at the C-N bonds of the urea (B33335) core. This leads to three primary synthons: dibenzylamine (B1670424), 3-methoxyaniline, and a carbonyl source.

Primary Disconnection Approach:

| Target Molecule | Disconnection | Synthons | Corresponding Reagents |

| This compound | C-N bond cleavage | Dibenzylamine, 3-methoxyphenyl (B12655295) isocyanate | Dibenzylamine, 3-methoxyphenyl isocyanate |

| C-N bond cleavage | 3-methoxyaniline, dibenzylcarbamoyl chloride | 3-methoxyaniline, dibenzylcarbamoyl chloride | |

| C-N bond cleavage | Dibenzylamine, 3-methoxyaniline, Phosgene (B1210022) equivalent | Dibenzylamine, 3-methoxyaniline, Phosgene, Triphosgene (B27547), or Carbonyldiimidazole (CDI) |

The most common and often most practical approach involves the reaction of a secondary amine with an isocyanate. In this case, dibenzylamine would react with 3-methoxyphenyl isocyanate. Alternatively, 3-methoxyaniline could be reacted with a dibenzylcarbamoyl chloride. A third route involves the condensation of both amine precursors with a phosgene equivalent. nih.gov

Conventional Synthetic Routes to this compound

Conventional methods for the synthesis of unsymmetrical ureas can be broadly categorized into stepwise and one-pot procedures.

Stepwise Condensation Reactions

Stepwise synthesis provides a high degree of control and is often used to ensure the formation of the desired unsymmetrical product, minimizing the generation of symmetrical urea byproducts.

A common stepwise approach for this compound would involve the initial formation of an isocyanate or a carbamoyl (B1232498) chloride, followed by reaction with the corresponding amine.

Route A: Via Isocyanate Intermediate

Formation of 3-methoxyphenyl isocyanate: 3-methoxyaniline is reacted with a phosgene equivalent, such as triphosgene, in the presence of a base to generate 3-methoxyphenyl isocyanate. nih.gov

Urea formation: The isolated 3-methoxyphenyl isocyanate is then treated with dibenzylamine to yield this compound.

Route B: Via Carbamoyl Chloride Intermediate

Formation of dibenzylcarbamoyl chloride: Dibenzylamine is reacted with phosgene or a phosgene equivalent to produce dibenzylcarbamoyl chloride.

Urea formation: The resulting carbamoyl chloride is then reacted with 3-methoxyaniline to form the target urea.

These stepwise methods, while effective, often involve the use of highly toxic reagents like phosgene, necessitating careful handling and specialized equipment. nih.gov

One-Pot Preparative Protocols

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time and resources. Several one-pot strategies can be envisioned for the preparation of this compound.

One such method involves the in situ generation of an isocyanate from an amine. For instance, 3-methoxyaniline can be converted to 3-methoxyphenyl isocyanate in the reaction vessel, which then reacts with subsequently added dibenzylamine. organic-chemistry.org Reagents like Boc-protected amines can also be transformed into isocyanates in situ using reagents such as 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, followed by reaction with an amine to form trisubstituted ureas. organic-chemistry.org

Another versatile one-pot approach utilizes a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov In this method, one of the amines (e.g., 3-methoxyaniline) is first reacted with CDI to form an activated carbamoyl-imidazole intermediate. Subsequent addition of the second amine (dibenzylamine) leads to the formation of the desired urea. This method avoids the use of phosgene and is generally considered safer. nih.gov

Advanced and Sustainable Synthetic Strategies for this compound

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methods, including catalyst-mediated reactions and solvent-free approaches.

Catalyst-Mediated Syntheses

Catalytic methods offer the potential for milder reaction conditions and improved efficiency. Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of unsymmetrical ureas. nih.gov For a molecule like this compound, a plausible catalytic route could involve the palladium-catalyzed coupling of an aryl halide (e.g., 3-bromoanisole) with dibenzylurea.

Another catalytic approach involves the use of hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), to mediate the coupling of amides and amines. mdpi.com This metal-free method proceeds under mild conditions and offers a broad substrate scope. mdpi.com

Solvent-Free and Mechanochemical Approaches

Solvent-free and mechanochemical syntheses are at the forefront of green chemistry, aiming to reduce or eliminate the use of volatile organic solvents.

Solvent-Free Synthesis:

Solvent-free reactions can be conducted by heating a mixture of the neat reactants. For the synthesis of this compound, a solvent-free approach could involve heating a mixture of dibenzylamine and 3-methoxyphenyl isocyanate. The absence of a solvent can lead to higher reaction rates and simplified purification.

Mechanochemical Synthesis:

Mechanochemistry utilizes mechanical force, such as ball milling, to induce chemical reactions. beilstein-journals.org This technique has been successfully applied to the synthesis of ureas. beilstein-journals.org A potential mechanochemical synthesis of this compound would involve the ball milling of dibenzylamine with 3-methoxyphenyl isocyanate, possibly with a small amount of a liquid additive to facilitate the reaction (liquid-assisted grinding or LAG). beilstein-journals.org Mechanochemical methods are often rapid, high-yielding, and generate minimal waste. beilstein-journals.org

Interactive Data Table: Comparison of Synthetic Strategies

| Synthetic Strategy | Key Reagents/Conditions | Advantages | Disadvantages |

| Stepwise Condensation | Phosgene/Triphosgene, Amines | High control, pure product | Use of toxic reagents, multiple steps |

| One-Pot Protocol (CDI) | 1,1'-Carbonyldiimidazole, Amines | Safer than phosgene, fewer steps | May require careful control of reaction conditions |

| Catalyst-Mediated (Pd) | Palladium catalyst, Aryl halide, Urea | Milder conditions, broad scope | Catalyst cost and removal |

| Solvent-Free | Heat, Neat reactants | Reduced solvent waste, high reaction rates | May require high temperatures |

| Mechanochemical | Ball milling, Neat reactants | Rapid, high-yielding, minimal waste | Specialized equipment required |

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The efficient synthesis of asymmetrically substituted ureas requires careful optimization of various reaction parameters. While specific studies on this compound are not extensively detailed in the available literature, the optimization principles can be inferred from studies on structurally similar compounds, such as other N,N-disubstituted ureas. A common synthetic route involves the reaction of a secondary amine (dibenzylamine) with an isocyanate (3-methoxyphenyl isocyanate) or the oxidation of a corresponding cyanamide (B42294) intermediate. nih.gov

Temperature and reaction time are critical factors that significantly impact reaction rate, yield, and the formation of byproducts. In the synthesis of related urea compounds, reaction conditions are carefully controlled to achieve desired outcomes.

For instance, in the synthesis of 1-benzyl-3-phenylurea, a related disubstituted urea, increasing the temperature from room temperature to 80-90°C was found to be essential for the reaction to proceed, though further increases to reflux did not enhance the reaction rate. scispace.com In another relevant example, the two-step synthesis of 1,1-dibenzyl ureas from benzyl (B1604629) bromides and cyanamide involves an initial step at 80°C for 5 hours. nih.gov The subsequent oxidation step to form the urea is typically conducted at room temperature for about 4 hours. nih.gov This suggests that the formation of the dibenzyl-substituted nitrogen is the more energy-intensive step.

Studies on the thermal decomposition of 1,3-diphenyl urea show that at temperatures between 350-450°C, the urea linkage can cleave to form phenyl isocyanate and aniline (B41778), indicating that excessive temperatures in the synthesis of this compound could lead to decomposition. Pressure is less commonly a varied parameter in standard urea syntheses, which are typically conducted at atmospheric pressure.

The following table, derived from a study on the synthesis of 1,1-dibenzylurea (B8780258) (a structural analog lacking the methoxyphenyl group), illustrates the effect of varying reaction time and temperature on yield.

| Entry | Temperature (°C) | Time (h) | Yield (%) | Compound |

|---|---|---|---|---|

| 1 | Room Temp | 5 | - | 1,1-dibenzylurea |

| 2 | 80 | 4 | - | 1,1-dibenzylurea |

| 3 | 80 | 5 | 84 | 1,1-dibenzylurea |

| 4 | 80 | 6 | - | 1,1-dibenzylurea |

| 5 | 90 | 5 | - | 1,1-dibenzylurea |

Data derived from a study on the synthesis of 1,1-dibenzylurea from N,N-dibenzyl cyanamide, demonstrating the optimization of time and temperature. nih.gov A dash (-) indicates data not provided or suboptimal.

The stoichiometry of reagents and the concentration of any catalysts are fundamental to maximizing yield and minimizing waste. In phosgene-free synthetic routes, such as those using 1,1'-carbonyldiimidazole (CDI) or triphosgene, the molar ratios are critical. For example, the synthesis of 1-(naphthalen-1-yl)-3-(pyridin-3-yl)urea involved reacting 3-aminopyridine (B143674) with an equimolar amount of CDI before adding the second amine. nih.gov In a one-step synthesis of a different urea, a 1/3 equivalent of triphosgene was used relative to the starting amine, followed by the addition of the second amine component. mdpi.com

In a recently developed environmentally friendly, two-step method for producing 1,1-dibenzyl ureas, the optimization of base and oxidant stoichiometry was key. nih.gov The first step, reacting benzyl bromide with cyanamide, used 3 equivalents of K₂CO₃ base relative to cyanamide. The second step, the oxidation of the resulting N,N-dibenzyl cyanamide intermediate, was optimized using hydrogen peroxide (H₂O₂) as a green oxidant. The yield was sensitive to the amount of H₂O₂, with 1.2 equivalents providing the optimal result. nih.gov

The table below summarizes findings from the optimization of the oxidation step for N,N-dibenzyl cyanamide to 1,1-dibenzylurea, highlighting the importance of reagent stoichiometry.

| Entry | Oxidizing Agent | Base (equiv.) | Oxidant (equiv.) | Yield (%) | Compound |

|---|---|---|---|---|---|

| 1 | H₂O₂ | K₂CO₃ (1.0) | 1.0 | - | 1,1-dibenzylurea |

| 2 | H₂O₂ | K₂CO₃ (1.0) | 1.2 | 76 | 1,1-dibenzylurea |

| 3 | H₂O₂ | K₂CO₃ (1.0) | 1.5 | - | 1,1-dibenzylurea |

| 4 | NaClO | K₂CO₃ (1.0) | 1.2 | - | 1,1-dibenzylurea |

| 5 | O₂ | K₂CO₃ (1.0) | - | - | 1,1-dibenzylurea |

Data derived from the optimization of the oxidation of N,N-dibenzyl cyanamide, a direct precursor to 1,1-dibenzylurea. nih.gov A dash (-) indicates data not provided or a yield significantly lower than optimal.

Post-Synthetic Functionalization and Derivatization of this compound

Post-synthetic modification (PSM) is a powerful strategy for creating derivatives of a core molecule without re-synthesizing the entire structure from scratch. rsc.org This approach allows for the introduction of diverse functional groups to tune the molecule's properties.

The benzyl groups of the molecule offer several sites for chemical modification. The aromatic rings can undergo electrophilic substitution reactions, though the conditions must be controlled to avoid reaction at the more activated methoxyphenyl ring.

A more sophisticated modification is demonstrated in a study on 1,1-bis(2-bromobenzyl)urea, a closely related analog. nih.gov In this case, the presence of bromo substituents on the benzyl groups enabled an intramolecular cyclization reaction. Using a copper catalyst and a strong base at high temperature (130°C), the molecule was converted into 3-(2-bromobenzyl)-3,4-dihydroquinazolin-2(1H)-one in an 80% yield. nih.gov This transformation illustrates how functional handles on the benzyl groups can be used to construct complex heterocyclic systems from the urea scaffold.

The methoxyphenyl group is a versatile platform for functionalization. The methoxy (B1213986) group itself can be cleaved, typically using strong acids like HBr or Lewis acids like BBr₃, to yield the corresponding phenol (B47542). This phenol can then be used in a variety of subsequent reactions, such as etherification or esterification, to introduce new functionalities.

Furthermore, the phenyl ring is activated by the electron-donating methoxy group, making it susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The ortho and para positions relative to the methoxy group are the most likely sites of reaction. For example, in the synthesis of other complex ureas, substituted phenyl groups are often built up through such reactions before being incorporated into the final molecule. nih.govnih.gov The synthesis of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, for instance, starts with vanillin, a substituted methoxyphenyl, which is then elaborated through several steps. nih.gov

The urea functionality itself contains reactive sites. The hydrogen atom on the nitrogen adjacent to the methoxyphenyl ring (N-3) possesses some acidity and can be deprotonated with a strong base. This allows for N-alkylation or N-arylation reactions. Palladium-catalyzed C-N cross-coupling reactions have been successfully employed to arylate the nitrogen of a protected urea, followed by deprotection and a second arylation to create unsymmetrical diaryl ureas. nih.gov This strategy could potentially be adapted to add a third substituent to the N-3 position of this compound.

The N-1 nitrogen, being a tertiary amine, is generally unreactive towards substitution. However, the entire urea linkage can participate in reactions. For example, the oxidation of 1,3-dibenzylurea (B110378) can lead to the formation of benzyl isocyanate, demonstrating that under specific conditions, the urea bond can be cleaved.

Advanced Structural Characterization and Spectroscopic Analysis of 1,1 Dibenzyl 3 3 Methoxyphenyl Urea

Elucidation of Molecular Conformation and Stereochemistry

X-ray Crystallography for Solid-State Molecular Architecture

While a specific crystal structure for 1,1-Dibenzyl-3-(3-methoxyphenyl)urea is not publicly available, its solid-state architecture can be predicted based on extensive studies of related substituted ureas. nih.govacs.org X-ray diffraction analysis would provide precise atomic coordinates, allowing for the determination of bond lengths, bond angles, and torsion angles that define its conformation in the crystalline state.

The core urea (B33335) moiety is expected to be nearly planar due to the delocalization of nitrogen lone pairs into the carbonyl group. nih.gov The geometry around the dibenzylated nitrogen (N1) would be trigonal planar, while the nitrogen attached to the methoxyphenyl group (N3) would also exhibit trigonal planar character. A key feature in the crystal packing of ureas containing an N-H bond is the formation of hydrogen bonds. It is anticipated that the N-H proton of the urea will act as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, forming centrosymmetric dimers or extended chains, a common motif in substituted ureas. wikipedia.org The bulky dibenzyl groups will significantly influence the crystal packing, likely leading to steric-driven arrangements that maximize van der Waals forces.

Table 1: Predicted Crystallographic Parameters for this compound

| Parameter | Expected Value/Feature | Rationale |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this symmetry. |

| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups allowing for efficient packing. |

| C=O Bond Length | ~1.25 Å | Typical for a urea carbonyl group. |

| C-N(benzyl)₂ Bond Length | ~1.37 Å | Reflects partial double bond character due to resonance. nih.gov |

| C-N(H)aryl Bond Length | ~1.40 Å | Slightly longer due to different substitution. |

| Hydrogen Bonding | N-H···O=C intermolecular hydrogen bonds | A primary interaction governing the packing of N-monosubstituted ureas. wikipedia.org |

Solution-State Conformational Analysis via Multi-Dimensional NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of molecules in solution. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments would enable a complete assignment of all proton and carbon signals.

In the ¹H NMR spectrum, the benzylic protons are expected to appear as a singlet due to free rotation around the C-N bond at room temperature. The aromatic protons of the benzyl (B1604629) and methoxyphenyl groups would appear in the aromatic region (typically 6.8-7.5 ppm), with multiplicities determined by their coupling partners. The methoxy (B1213986) group protons would give a sharp singlet around 3.8 ppm, and the urea N-H proton would appear as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon (~155 ppm), the benzylic carbons, and the aromatic carbons. 2D NMR techniques are crucial for unambiguous assignments:

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations, for instance, from the benzylic protons to the benzyl aromatic carbons and the N1-substituted urea carbon, and from the N-H proton to the adjacent aromatic carbons and the carbonyl carbon, confirming the connectivity of the entire molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale/HMBC Correlations |

|---|---|---|---|

| C=O | - | ~155 | Correlates to N-H and benzylic protons. |

| CH₂ (Benzylic) | ~4.6 (s, 4H) | ~50 | Correlates to C=O and benzyl C-ipso. |

| Benzyl-Ar-H | ~7.2-7.4 (m, 10H) | ~127-138 | Standard aromatic region for benzyl groups. |

| Methoxy-Ar-H2 | ~7.1 (t) | ~129 | Correlates to C=O, C4/C6. |

| Methoxy-Ar-H4,5,6 | ~6.8-7.0 (m) | ~105-120 | Correlates to C=O, C-ipso, OCH₃. |

| NH | ~7.5 (s, 1H) | - | Correlates to C=O and methoxyphenyl C-ipso. |

Vibrational Spectroscopy for Intermolecular and Intramolecular Interactions

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is highly effective for identifying the key functional groups within this compound. The spectrum is expected to be dominated by strong absorptions corresponding to the N-H, C=O, and C-O bonds. The position of the N-H and C=O stretching bands can also provide insight into the extent of hydrogen bonding in the solid state. researchgate.net A sharp band above 3300 cm⁻¹ would indicate a free N-H group, while a broader band at a lower wavenumber (e.g., 3200-3300 cm⁻¹) would suggest its involvement in hydrogen bonding. researchgate.net

Table 3: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Notes |

|---|---|---|---|

| ~3300 | N-H Stretch | Medium-Strong | Position and width are sensitive to hydrogen bonding. |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of the phenyl rings. |

| 2950-2850 | Aliphatic C-H Stretch | Medium-Weak | From benzylic CH₂ and methoxy CH₃ groups. |

| ~1640 | C=O Stretch (Amide I) | Strong | The most intense band, characteristic of the urea carbonyl. |

| ~1590 & ~1490 | Aromatic C=C Stretch | Medium-Strong | Skeletal vibrations of the phenyl rings. |

| ~1540 | N-H Bend (Amide II) | Medium | Coupled with C-N stretching. |

| ~1250 | Aryl-O-C Stretch (asym.) | Strong | Characteristic of the methoxy group. |

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Modes

Raman spectroscopy provides complementary information to FTIR. While polar groups like C=O give strong IR signals, non-polar, symmetric vibrations often produce strong Raman signals. sapub.orgepequip.com For this compound, the symmetric breathing modes of the aromatic rings are expected to be particularly intense in the Raman spectrum, providing a distinct molecular fingerprint. The symmetric stretching of bonds with high polarizability, such as C-C bonds within the aromatic rings, will also be prominent. The C=O stretch is also Raman active, though typically weaker than in the IR spectrum.

Table 4: Predicted Raman Shifts

| Raman Shift (cm⁻¹) | Vibration Type | Expected Intensity | Notes |

|---|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Strong | Often more intense in Raman than in IR for aromatic compounds. |

| ~1600 | Aromatic Ring Breathing | Strong | A characteristic and intense band for phenyl groups. |

| ~1000 | Aromatic Ring Trigonal Breathing | Very Strong | A sharp and highly characteristic peak for monosubstituted and meta-disubstituted benzene (B151609) rings. |

| ~1640 | C=O Stretch (Amide I) | Weak-Medium | Complementary to the strong IR band. |

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI) followed by tandem MS (MS/MS), is used to determine the exact mass of the parent ion and to elucidate its fragmentation pathways. nih.gov For this compound (Exact Mass: C₂₂H₂₂N₂O₂), the protonated molecule [M+H]⁺ would be the primary ion observed in the full scan spectrum.

The MS/MS fragmentation of the [M+H]⁺ ion is predictable based on the stability of potential fragments. researchgate.net The most favorable fragmentation pathways are expected to involve the cleavage of the weakest bonds and the formation of stable carbocations or neutral molecules.

Benzylic Cleavage: The most prominent fragmentation is the cleavage of a C-N bond to lose a benzyl radical and form a stable benzyl cation at m/z 91. Alternatively, cleavage can yield a dibenzylaminium ion.

Urea Bond Cleavage: Cleavage of the C-N bonds of the urea core is also a characteristic pathway. nih.gov This can lead to the formation of a 3-methoxyphenyl (B12655295) isocyanate neutral loss or the formation of the corresponding protonated aniline (B41778) derivative.

McLafferty-type Rearrangements: While less common for this specific structure, rearrangements involving proton transfer followed by cleavage can lead to characteristic fragment ions.

Table 5: Predicted HRMS [M+H]⁺ Fragmentation

| m/z (Predicted) | Formula | Fragment Structure/Description |

|---|---|---|

| 347.1754 | [C₂₂H₂₃N₂O₂]⁺ | Protonated molecular ion [M+H]⁺ |

| 256.1179 | [C₁₅H₁₆N₂O]⁺ | Loss of a benzyl group (C₇H₇) |

| 197.1022 | [C₁₄H₁₃N]⁺ | Dibenzylamine (B1670424) cation |

| 124.0757 | [C₇H₁₀NO]⁺ | Protonated 3-methoxyaniline |

Electronic Structure Probing via UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable tool for investigating the electronic structure of molecules containing chromophores. In the case of this compound, the aromatic rings (benzyl and methoxyphenyl groups) and the carbonyl group of the urea moiety act as chromophores.

The UV-Visible absorption spectrum of this compound is expected to exhibit absorptions characteristic of its constituent aromatic systems. Substituted benzenes typically show strong absorptions in the UV region. mdpi.com For instance, related methoxyphenyl compounds often display absorption maxima around 250-300 nm. mdpi.com The presence of the urea carbonyl group conjugated with the methoxyphenyl ring may lead to a slight red-shift of the absorption bands.

| Spectroscopic Parameter | Predicted Value/Range |

| Absorption λmax 1 | ~270-290 nm |

| Absorption λmax 2 | ~220-240 nm |

| Emission λmax | > 300 nm (if fluorescent) |

This table provides estimated absorption and emission characteristics for this compound based on data from structurally analogous compounds.

The absorption bands observed in the UV-Visible spectrum correspond to electronic transitions between different molecular orbitals. For this compound, the primary electronic transitions are expected to be of the π → π* and n → π* types.

The strong absorption bands, typically observed at shorter wavelengths (e.g., ~220-240 nm and ~270-290 nm), are characteristic of π → π* transitions within the aromatic rings. These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The methoxy substituent on the phenyl ring can influence the energy of these transitions.

A weaker absorption band, potentially masked by the stronger π → π* transitions, may arise from an n → π* transition. This involves the excitation of a non-bonding electron from the oxygen or nitrogen atoms of the urea moiety to an antibonding π* orbital of the carbonyl group or the aromatic ring. These transitions are typically of lower energy and occur at longer wavelengths.

| Electronic Transition | Associated Chromophore | Predicted Wavelength Region |

| π → π | Benzyl and methoxyphenyl rings | Shorter UV range (~220-290 nm) |

| n → π | Urea carbonyl and heteroatoms | Longer UV range (>280 nm) |

This table outlines the probable electronic transitions for this compound and their expected spectral regions based on established spectroscopic principles.

Chemical Reactivity and Mechanistic Investigations of 1,1 Dibenzyl 3 3 Methoxyphenyl Urea

Reactivity Profiles of the Urea (B33335) Linkage

The urea group (–NH–CO–N<) is the cornerstone of the molecule's structure and exhibits a rich and complex reactivity. Its behavior is influenced by the electronic effects of its substituents and the inherent properties of the carbonyl group and adjacent nitrogen atoms. The N,N'-disubstituted urea functionality can engage in various reactions, with its conformational preferences playing a key role in its reactivity. nih.gov In solution and solid states, N,N'-diarylureas generally adopt a trans,trans conformation. nih.gov

Nucleophilic and Electrophilic Substitution Reactions at Urea Nitrogens

The urea linkage contains two distinct nitrogen atoms: a secondary nitrogen (N3) attached to the methoxyphenyl group and a tertiary nitrogen (N1) bearing two benzyl (B1604629) groups. The lone pair of electrons on these nitrogen atoms confers nucleophilic character, while the potential for protonation or reaction with other electrophiles illustrates their basicity.

The N3 nitrogen, being part of a secondary amine-like structure, is generally more sterically accessible and nucleophilic than the heavily substituted N1 nitrogen. Reactions involving electrophiles, such as alkylation or acylation, would preferentially occur at this N3 position, provided the reaction is not sterically hindered. Conversely, the N1 nitrogen is significantly less reactive towards electrophilic attack due to the steric bulk of the two benzyl groups.

The urea carbonyl oxygen can also act as a site for electrophilic attack, particularly protonation. Protonation at the oxygen is generally favored over nitrogen protonation because the resulting positive charge can be delocalized through resonance onto both nitrogen atoms, leading to a more stable cation.

Hydrolysis and Transamidation Pathways

Hydrolysis: Ureas are susceptible to hydrolysis, which breaks the amide-like C-N bonds to yield amines and carbonic acid, the latter of which decomposes to carbon dioxide and water. For 1,1-Dibenzyl-3-(3-methoxyphenyl)urea, complete hydrolysis would yield dibenzylamine (B1670424), 3-methoxyaniline, and carbon dioxide.

However, the non-enzymatic hydrolysis of urea and its derivatives is an exceptionally slow process under neutral conditions at room temperature due to the resonance stabilization of the urea functional group. nih.gov Computational studies on urea and substituted ureas, such as 1,1,3,3-tetramethylurea (B151932) (Me4U), suggest that the dominant pathway for spontaneous hydrolysis is a neutral mechanism involving the addition of water across a C=N bond, rather than an alkaline-driven pathway common for amides. nih.govnih.gov These studies have calculated high free energy barriers for this process, confirming the high stability of the urea linkage in aqueous solution. nih.govresearchgate.net The reaction requires significant energy input, such as heating in strong acidic or basic solutions, to proceed at a practical rate.

Transamidation: Transamidation involves the substitution of one of the amine moieties of the urea with a different amine. In the case of this compound, the N-H bond at the N3 position allows it to participate in such exchange reactions. Under specific conditions, typically involving heat and catalysis, reaction with a primary or secondary amine could lead to the displacement of either 3-methoxyaniline or, less likely, dibenzylamine, to form a new urea derivative. This reactivity is analogous to the final step in many urea syntheses where an isocyanate intermediate reacts with an amine. nih.gov

Reactions Involving the Aromatic Moieties

The molecule contains three aromatic rings: one methoxy-substituted phenyl ring and two phenyl rings as part of the benzyl groups. Their reactivity, particularly towards electrophilic aromatic substitution, is markedly different.

Electrophilic Aromatic Substitution on the Methoxyphenyl Ring

The 3-methoxyphenyl (B12655295) ring is highly activated towards electrophilic aromatic substitution (SEAr). wikipedia.org This heightened reactivity is due to the powerful electron-donating effect of the methoxy (B1213986) (–OCH3) group via resonance. The methoxy group is a strong activating group and directs incoming electrophiles to the positions ortho and para to itself. youtube.commsu.edu In this specific molecule, the positions available for substitution are C2, C4, and C6.

The urea moiety, -NHC(=O)N(CH₂Ph)₂, is generally considered a deactivating group due to the electron-withdrawing nature of the adjacent carbonyl. However, the activating influence of the methoxy group is dominant and will primarily control the position of substitution. Therefore, electrophiles will preferentially attack the positions activated by the methoxy group.

| Reaction | Typical Reagents | Electrophile (E+) | Expected Major Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Substitution at C2, C4, and C6 positions |

| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ | Substitution at C2, C4, and C6 positions |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃H⁺ | Substitution at C2, C4, and C6 positions |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | Substitution at C2, C4, and C6 positions (subject to carbocation rearrangement and polyalkylation) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Substitution at C2, C4, and C6 positions |

Photochemical Reactivity of this compound

The absorption of photons can excite the molecule to a higher electronic state, opening several potential decay pathways: mdpi.com

Aromatic Ring Excitation: The methoxyphenyl and benzyl phenyl rings are expected to be the primary absorbers of UV light. The excited aromatic rings could undergo reactions typical of excited aromatic compounds, although these are often complex.

Bond Cleavage: The most likely photochemical reaction is the homolytic cleavage of the benzylic C-N bond. The benzylic position is known for its relatively weak C-H and C-heteroatom bonds, and the resulting benzyl radical (C₆H₅CH₂•) is resonance-stabilized. wikipedia.org This cleavage would generate a benzyl radical and a urea-centered radical [Ar-NH-C(=O)-N•(CH₂Ph)], which could then participate in a variety of secondary reactions such as dimerization, disproportionation, or reaction with solvent.

Reactions involving the Carbonyl Group: While less common for ureas than for simple ketones, Norrish-type reactions involving the excited carbonyl group could be a possibility, potentially leading to cleavage of the C-N bonds adjacent to the carbonyl.

Photo-oxidation: In the presence of oxygen and a photosensitizer, irradiation can lead to the formation of reactive oxygen species (ROS), which could then oxidize the molecule at its most susceptible sites, such as the benzylic positions or the electron-rich methoxyphenyl ring. mdpi.com

Photoinduced Rearrangements and Cyclizations

No studies detailing the photoinduced rearrangements or cyclization reactions of this compound were found in the scientific literature. Research in this area would require experimental investigation using techniques such as preparative photochemistry coupled with spectroscopic analysis (NMR, MS, and IR) to identify photoproducts.

Photophysical Properties and Excited State Dynamics

There is no available data on the photophysical properties (e.g., absorption and emission spectra, quantum yields, fluorescence lifetimes) or the excited-state dynamics of this compound. Characterization would involve steady-state and time-resolved spectroscopy to understand the behavior of the molecule after absorbing light.

Kinetic and Thermodynamic Studies of this compound Reactions

Determination of Reaction Rate Constants and Order

No kinetic studies have been published from which reaction rate constants or the order of reactions involving this compound could be determined.

Activation Energy and Transition State Analysis

Information regarding the activation energy or transition state analysis for reactions of this compound is absent from the literature. Such data is typically obtained through temperature-dependent kinetic experiments and computational chemistry, neither of which has been reported for this compound.

Exploration of Catalytic Properties of this compound and its Complexes

There are no published reports exploring the potential catalytic activity of this compound or any of its metal complexes. This remains an uninvestigated area for this specific molecule.

Computational and Theoretical Studies of 1,1 Dibenzyl 3 3 Methoxyphenyl Urea

Quantum Mechanical Calculations for Electronic and Molecular Structure

Quantum mechanical calculations are fundamental in elucidating the electronic and molecular structure of chemical compounds. However, specific studies applying these methods to 1,1-Dibenzyl-3-(3-methoxyphenyl)urea are not documented.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method for investigating the geometry and electronic characteristics of molecules. For many aryl urea (B33335) derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine optimized molecular structures and frontier orbital energies. researchgate.netresearching.cn Such studies provide insights into the compound's stability and potential reactivity. nih.govmdpi.com Although this methodology is common for similar compounds, specific DFT data for this compound, such as its optimized geometry, HOMO-LUMO energy gap, and molecular electrostatic potential, have not been reported.

Ab Initio Methods for Accurate Energy and Orbital Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer high accuracy for energy and orbital predictions. While these methods are a cornerstone of computational chemistry, their specific application to determine the precise energetic landscape and orbital configurations of this compound has not been found in published research.

Molecular Dynamics Simulations for Conformational Dynamics and Solvation Effects

Molecular dynamics (MD) simulations are powerful tools for exploring the dynamic behavior of molecules, including conformational changes and interactions with solvents.

Conformational Ensemble Analysis in Various Solvents

The conformational flexibility of a molecule is crucial for its function and interactions. MD simulations can map the potential energy surface and identify stable conformers in different solvent environments. While MD simulations have been used to study aqueous urea solutions and the effect of urea on water structure nih.govutwente.nl, and to investigate the binding of urea derivatives to biological targets nih.gov, there are no specific studies on the conformational ensemble of this compound in various solvents.

Intermolecular Interactions and Self-Aggregation Behavior

Understanding how molecules interact with each other is key to predicting their macroscopic properties. MD simulations can reveal tendencies for self-aggregation driven by forces like hydrogen bonding and van der Waals interactions. Research on other urea derivatives has highlighted the importance of these interactions in their crystal packing and biological activity. researchgate.net However, specific simulation data detailing the intermolecular interaction patterns and potential for self-aggregation of this compound is not available.

Prediction of Reactivity and Reaction Mechanisms

Computational methods can predict the most likely sites for chemical reactions and elucidate potential reaction pathways. For various urea derivatives, computational studies have been instrumental in understanding their synthesis and degradation. For instance, DFT calculations can model the transition states of reactions involving ureas. nih.gov Despite the utility of these predictive models, no specific computational studies on the reactivity or reaction mechanisms of this compound have been identified.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

The study of chemical reactions at a computational level often involves the identification of transition states, which are the energetic maxima along a reaction pathway. For reactions involving this compound, such as its formation or degradation, localization of the transition state structure is a critical first step. This is typically achieved through quantum chemical calculations, which map out the potential energy surface of the reacting system.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation follows the reaction path downhill from the transition state, connecting it to the corresponding reactants and products. This confirms that the identified transition state is indeed the correct one for the reaction of interest. While specific IRC analyses for the formation of this compound are not extensively documented in publicly available literature, the general methodology is a standard practice in computational organic chemistry. For instance, in the synthesis of unsymmetrical ureas, IRC analysis can elucidate the stepwise mechanism of isocyanate addition to an amine.

Reactivity Indices and Fukui Function Mapping

Conceptual Density Functional Theory (DFT) provides a framework for understanding and predicting the reactivity of molecules through various indices. For this compound, these indices can highlight the most reactive sites within the molecule. Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, and chemical hardness.

The Fukui function is a more sophisticated local reactivity descriptor derived from DFT. It identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. By mapping the Fukui functions across the structure of this compound, one can predict the regioselectivity of its reactions. For example, the nitrogen and oxygen atoms are expected to be primary sites for electrophilic attack, while certain carbon atoms on the aromatic rings might be more susceptible to nucleophilic attack, depending on the electronic effects of the substituents.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are widely used to predict and interpret spectroscopic data, providing a powerful complement to experimental measurements.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational prediction of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), can be invaluable for assigning complex spectra and confirming molecular structures. These predictions are typically performed using DFT methods, often in conjunction with a continuum solvent model to mimic experimental conditions.

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Carbonyl (C=O) | 155.8 | - |

| Methoxy (B1213986) (O-CH₃) | 55.4 | 3.78 |

| Benzyl (B1604629) (CH₂) | 51.2 | 4.65 |

| Aromatic C-O | 160.1 | - |

| Aromatic C-N | 141.5 | - |

| Aromatic CH (ortho to OMe) | 106.2 | 6.65 |

| Aromatic CH (para to OMe) | 129.8 | 7.20 |

| Aromatic CH (meta to OMe) | 112.7 | 6.80 |

| Benzyl Aromatic C (ipso) | 137.5 | - |

| Benzyl Aromatic C (ortho) | 128.9 | 7.35 |

| Benzyl Aromatic C (meta) | 127.8 | 7.28 |

| Benzyl Aromatic C (para) | 128.5 | 7.30 |

Note: These are hypothetical values for illustrative purposes and would require specific computational studies for validation.

Simulated Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

Vibrational (Infrared and Raman) and electronic (UV-Vis) spectroscopies provide further structural and electronic information. Computational simulations of these spectra can aid in the assignment of experimental bands and provide a deeper understanding of the molecule's vibrational modes and electronic transitions.

DFT calculations can predict the vibrational frequencies and intensities of this compound. The calculated harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental data. Key vibrational modes for this molecule would include the N-H stretch, C=O stretch, C-N stretches, and various aromatic ring vibrations. For instance, the urea C=O stretching vibration is a strong and characteristic band in the IR spectrum.

Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis spectra. These calculations yield the excitation energies and oscillator strengths of electronic transitions. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic rings.

Supramolecular Interactions Modeling

The arrangement of molecules in the solid state and in solution is governed by non-covalent interactions. Modeling these interactions is crucial for understanding the physical properties and self-assembly behavior of this compound.

Analysis of Hydrogen Bonding Networks

The urea functionality is a potent hydrogen bond donor (N-H) and acceptor (C=O), making hydrogen bonding a dominant intermolecular force in ureas. In this compound, the N-H group can form hydrogen bonds with the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or more complex networks.

Computational modeling can be used to analyze the geometry and energetics of these hydrogen bonds. By studying dimers or larger clusters of the molecule, or through periodic boundary condition calculations for the solid state, the preferred hydrogen bonding motifs can be identified. These studies provide data on hydrogen bond distances, angles, and energies, which are critical for understanding the crystal packing and supramolecular assembly of the compound. While specific studies on this molecule are lacking, research on similar ureas has shown that such computational analyses can successfully predict and explain their solid-state structures.

Lack of Specific Computational Data for this compound

The scientific community relies on published, peer-reviewed research to ensure accuracy and verifiability. Without such studies on this compound, any attempt to provide quantitative data on its non-covalent interactions would be speculative and would not meet the required standards of scientific accuracy.

General computational methods for analyzing such interactions in other molecules are well-established. These include techniques like:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density to characterize the nature of chemical bonds and non-covalent interactions. researchgate.netscielo.org.mxmdpi.com

Non-Covalent Interaction (NCI) Index: This approach helps to visualize and understand weak, non-covalent interactions in three-dimensional space. researchgate.netscielo.org.mxnih.gov

Hirshfeld Surface Analysis: This technique is used to explore and quantify intermolecular contacts in crystal structures. scielo.org.mxrsc.org

Dimerization Energy Calculations: These computations determine the stabilization energy of molecular pairs, providing insight into the strength of the interactions holding them together. rsc.org

While these methodologies are frequently applied to various molecular systems, including those with phenyl and methoxyphenyl groups, the specific quantitative results they would yield for this compound remain undetermined in the absence of dedicated research.

Exploration of Non Clinical Applications for 1,1 Dibenzyl 3 3 Methoxyphenyl Urea

As Ligands in Coordination Chemistry and Metal Complexes

The urea (B33335) moiety, characterized by both hydrogen bond donors (N-H groups) and a Lewis basic carbonyl oxygen, is an effective building block for constructing ligands for metal coordination. The oxygen atom can directly coordinate to a metal center, acting as a monodentate ligand. This interaction is fundamental to the formation of a wide range of metal complexes with transition metals like manganese, iron, cobalt, and copper. The specific stereoelectronic properties imparted by the dibenzyl and 3-methoxyphenyl (B12655295) substituents in 1,1-Dibenzyl-3-(3-methoxyphenyl)urea would influence the stability and reactivity of any resulting metal complexes.

The ability of urea groups to form strong hydrogen bonds is a key feature exploited in catalysis. While specific catalytic studies involving this compound are not reported, related structures are integral to bifunctional catalysts where the urea moiety activates a substrate through hydrogen bonding. This approach has been successfully applied in heterogeneous catalysis by incorporating urea functionalities into solid supports like metal-organic frameworks (MOFs). For instance, urea-functionalized MOFs have demonstrated catalytic activity in reactions such as the Friedel-Crafts alkylation by providing dual hydrogen bond activation sites. digitellinc.com The heterogenization of such catalysts prevents leaching and simplifies separation from the reaction mixture. digitellinc.com

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The incorporation of urea groups into these frameworks has become a significant area of research due to the functional properties these groups impart. researchgate.netuantwerpen.be Urea functionalities within the MOF pores can act as strong hydrogen-bonding sites, which is highly advantageous for selective gas adsorption and molecular recognition. researchgate.nethhu.de

A common strategy for creating urea-functionalized MOFs is through post-synthetic modification, where an existing MOF with reactive groups (like amino groups) is chemically altered. digitellinc.comnih.gov For example, amino-functionalized MOFs can be converted to their isocyanate analogues, which then react with amines to form urea linkages. nih.gov This method allows for the precise installation of urea groups within the porous structure. These urea-functionalized MOFs have shown promise in sensing applications, particularly for the detection of nitro-substituted compounds. researchgate.net

Table 1: Examples of Urea-Functionalized Metal-Organic Frameworks and Their Applications

| MOF Name/Type | Metal Center | Functional Ligand/Linker | Application | Reference |

|---|---|---|---|---|

| KSU-1MeU | Zinc | Amine- and hydroxyl-bearing linkers post-synthetically modified with isocyanate | Heterogeneous catalysis (Friedel-Crafts alkylation) | digitellinc.com |

| TMU-57 | Not Specified | DPU ligand with urea function and TDC²⁻ linker with thiophene | Sensing of nitroaromatic explosives (TNP) | researchgate.net |

| In-MIL-68-Urea | Indium | Amino-functionalized linker converted to urea via isocyanate intermediate | Platform for grafting organic groups | nih.gov |

In Supramolecular Chemistry and Host-Guest Recognition Systems

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. Urea and thiourea-based molecules are particularly prominent as receptors in this field because their N-H groups are excellent directional hydrogen-bond donors. nih.gov This makes them highly effective for binding and recognizing anionic guest species under neutral conditions. nih.gov

The primary application of urea-based receptors in host-guest chemistry is in anion recognition. nih.gov The two N-H groups of the urea moiety can form a "cleft" that is perfectly suited to bind anions through multiple hydrogen bonds. nih.gov The binding strength and selectivity can be tuned by altering the scaffold connecting the urea groups. While simple ureas can recognize anions, more sophisticated receptors often employ multiple urea units pre-organized on a rigid or flexible framework to create a well-defined binding cavity. nih.govd-nb.info This pre-organization minimizes the entropic penalty of binding and enhances affinity and selectivity for specific anions like chloride, sulfate, or phosphate. d-nb.infochemrxiv.org

Studies on various synthetic receptors have shown that the geometry and electronic properties of the substituents on the urea nitrogen atoms are critical. The electron-withdrawing nature of the phenyl group in N,N'-diphenylurea derivatives increases the acidity of the N-H protons, making them stronger hydrogen-bond donors compared to aliphatic ureas. d-nb.info This principle suggests that the 3-methoxyphenyl group in this compound would similarly enhance its anion binding potential.

Table 2: Anion Binding Affinities of Representative Urea-Based Receptors

| Receptor Type | Anion Guest | Binding Constant (Kₐ in M⁻¹) | Solvent | Reference |

|---|---|---|---|---|

| Charge-neutral urea cages | SO₄²⁻ | >10,000 | Water | chemrxiv.org |

| Charge-neutral urea cages | Cl⁻ | ~1,000 | Water | chemrxiv.org |

| 1,2-Phenylene tetraurea macrocycle | Dihydrogen Phosphate (H₂PO₄⁻) | High stability of 1:1 complex | DMSO-d₆ | d-nb.info |

While cation binding by simple ureas is less common, as the carbonyl oxygen is a relatively weak Lewis base, macrocyclic structures incorporating urea motifs have demonstrated unexpected affinities for cations. d-nb.info

As Components in Materials Science and Polymer Chemistry

Urea linkages are a cornerstone of polymer chemistry, most notably in the formation of polyureas. mdpi.com These polymers are known for their high tensile strength, durability, and resistance to chemical and environmental factors, stemming from the extensive hydrogen-bonding network formed between the urea groups on adjacent polymer chains. mdpi.com

While this compound is a small molecule, it represents a structural unit that could be incorporated into a polymer backbone. For this to occur, the parent structure would need to be modified to include at least two reactive functional groups (e.g., by replacing two of the non-urea hydrogens on the aromatic rings with amines, isocyanates, or other polymerizable groups).

Another emerging class of materials is poly(urea ester)s (PUEs), which combine the biodegradability of ester linkages with the enhanced thermal and mechanical properties conferred by urea groups. nsf.gov These polymers are synthesized via polycondensation and exhibit higher melting temperatures than their aliphatic polyester counterparts, bridging the gap between biodegradable and high-performance polymers. nsf.gov The inclusion of aromatic moieties, such as those present in this compound, into such polymer structures could further enhance their thermal stability and mechanical properties.

Table 3: Properties of Polymers Containing Urea Linkages

| Polymer Type | Monomers | Key Properties | Potential Applications | Reference |

|---|---|---|---|---|

| Polyureas (PURs) | Diisocyanates and diamines | High durability, strong resistance to atmospheric and chemical factors | Coatings, elastomers, adhesives | mdpi.com |

| Poly(urea-imide)s (PUIs) | Hexamethylenebis(2-furanmethylurea) and various bismaleimides | Moderate thermal stability | Fiber-reinforced composites | researchgate.net |

Application in Organic Electronics and Optoelectronic Devices

A thorough search of the literature did not yield any information on the application of this compound in the fields of organic electronics or optoelectronics. There are no published studies on its semiconducting, conducting, or light-emitting properties, which are essential for its use in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), or organic field-effect transistors (OFETs).

Development in Analytical Chemistry Methodologies

As Selective Reagents for Detection

No analytical methods have been developed that utilize this compound as a selective reagent for the detection of any analyte. There is no documentation of this compound being used as a chromogenic, fluorogenic, or electrochemical reagent for sensing or quantification purposes in analytical chemistry.

Application in Chromatographic Separation Techniques

There is no evidence to suggest that this compound has been used as a stationary phase, mobile phase additive, or in any other capacity within chromatographic separation techniques. The scientific literature on chromatography does not report its use in methods such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or other separation sciences.

Advanced Analytical Methodologies for the Study of 1,1 Dibenzyl 3 3 Methoxyphenyl Urea

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is indispensable for the qualitative and quantitative analysis of 1,1-Dibenzyl-3-(3-methoxyphenyl)urea, enabling the separation of the main compound from starting materials, by-products, and degradants. The selection of the appropriate chromatographic technique is contingent on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying this compound due to the compound's aromatic nature and low volatility. A reversed-phase HPLC method with UV detection is typically developed and validated for this purpose. semanticscholar.orgnih.govresearchgate.net

Method development for diarylureas often involves a C18 stationary phase, which effectively retains the nonpolar compound. researchgate.netresearchgate.net A gradient elution using a mobile phase of acetonitrile (B52724) and water allows for the efficient separation of compounds with varying polarities. researchgate.netresearchgate.net The inclusion of a small amount of acid, such as orthophosphoric acid, can improve peak shape and resolution. researchgate.netresearchgate.net Detection is commonly performed using a UV detector set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance, such as 220 nm or 254 nm. researchgate.net

Validation of the HPLC method is critical to ensure its reliability and would follow standard guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. semanticscholar.orgnih.govresearchgate.net For instance, linearity is established by constructing a calibration curve over a defined concentration range. researchgate.net This ensures that the method is suitable for the accurate quantification of this compound in various samples. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of this compound | Parameter | Value/Condition | | :--- | :--- | | Column | C18, 250 mm x 4.6 mm, 5 µm particle size researchgate.net | | Mobile Phase | A: Water with 0.01% Orthophosphoric AcidB: Acetonitrile researchgate.net | | Gradient | Time (min) | %B | | | 0 | 50 | | | 15 | 90 | | | 20 | 90 | | | 22 | 50 | | | 25 | 50 | | Flow Rate | 1.0 mL/min researchgate.net | | Column Temperature | 30 °C | | Detection | UV-Vis at 220 nm researchgate.net | | Injection Volume | 20 µL |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to the compound's high molecular weight, low volatility, and high polarity, which prevent its efficient vaporization without thermal decomposition. google.com Therefore, GC analysis is typically reserved for the identification of volatile impurities or for the analysis of the compound after chemical derivatization. nih.gov

Derivatization converts the non-volatile urea (B33335) into a more volatile and thermally stable derivative suitable for GC analysis. google.com A common approach for urea compounds is silylation or acylation. For example, a reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to create a volatile silyl (B83357) derivative. google.com The resulting derivative can then be analyzed by GC coupled with a mass spectrometer (GC-MS), which allows for the separation and structural identification of impurities based on their mass spectra. acs.orgresearchgate.net This approach is particularly useful for profiling potential synthetic precursors or low molecular weight degradation products.

Table 2: Hypothetical GC-MS Method for Derivatized this compound

| Parameter | Value/Condition |

|---|---|

| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) google.com |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness google.com |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C google.com |

| Oven Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 300 °CHold: 10 min at 300 °C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI), 70 eV google.com |

| Scan Range | m/z 50-600 |

This section is not applicable to this compound. An examination of the compound's structure reveals the absence of any stereocenters (chiral carbons). The molecule is achiral and cannot exist as enantiomers. Therefore, methods for determining enantiomeric excess are not relevant for this specific compound.

Thermal Analysis Techniques for Stability and Phase Behavior

Thermal analysis techniques are essential for characterizing the physicochemical properties of this compound, providing critical information on its thermal stability, decomposition profile, and solid-state phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA is used to determine its thermal stability and decomposition pattern. Theoretical studies and experimental data on similar urea derivatives show that thermal decomposition often proceeds via the cleavage of the C-N bonds of the urea linkage. nih.govacs.org This process typically yields an isocyanate and an amine. mdpi.com

For this compound, the expected decomposition products would be 3-methoxyphenyl (B12655295) isocyanate and dibenzylamine (B1670424). TGA analysis would reveal the onset temperature of decomposition and the number of decomposition stages. Studies on urea compounds often show multiple mass loss steps, with the initial and major loss occurring between approximately 160 °C and 360 °C. researchgate.net

Table 3: Predicted Thermal Events for this compound by TGA

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

|---|---|---|

| < 150 °C | < 1% | Loss of residual solvent or adsorbed moisture. |

| 180 - 350 °C | Major Loss | Primary decomposition: Cleavage of the urea linkage to form 3-methoxyphenyl isocyanate and dibenzylamine. nih.govacs.orgmdpi.com |

| > 350 °C | Gradual Loss | Secondary decomposition and carbonization of organic residues. researchgate.net |

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. While DSC is commonly used to determine the melting point, its advanced applications for this compound involve the investigation of more complex phase behaviors such as polymorphism and glass transitions. researchgate.net

As a crystalline solid, the compound may exhibit polymorphism, where it can exist in multiple crystalline forms with different arrangements in the crystal lattice. Each polymorph would have a unique melting point and enthalpy of fusion, which can be detected by DSC as distinct endothermic peaks. Identifying and controlling polymorphism is critical as different forms can have different physical properties.

Furthermore, if the compound can be cooled from a melt rapidly enough to prevent crystallization, it may form an amorphous solid. Upon reheating, DSC can detect the glass transition (Tg), which appears as a step-like change in the heat capacity. This is followed by a potential recrystallization exotherm and finally the melting of the recrystallized solid.

Table 4: Hypothetical Phase Transitions for this compound Detectable by DSC

| Event Type | Temperature (°C) | Description |

|---|---|---|

| Glass Transition (Tg) | ~ 60 - 80 °C | Reversible endothermic shift in the baseline, indicating the transition from a glassy amorphous state to a rubbery state. |

| Recrystallization | ~ 110 - 130 °C | Exothermic peak observed upon heating an amorphous sample, corresponding to the spontaneous crystallization of the material. |

| Polymorphic Transition | Variable | An endothermic or exothermic peak representing a solid-state transition from one crystalline form (metastable) to another (more stable). |

| Melting of Polymorphs | Variable | Multiple endothermic peaks at different temperatures, each corresponding to the melting of a different crystalline polymorph. |

Microscopic and Surface Characterization Techniques

Microscopic and surface analysis techniques are indispensable for understanding the physical characteristics of a compound at the micro and nanoscale. These methods provide critical insights into the material's morphology, surface features, and intermolecular interactions, which are pivotal for its application in various fields.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid materials at high magnifications. It utilizes a focused beam of electrons to scan the sample's surface, generating detailed images by detecting secondary and backscattered electrons. This analysis reveals information about the sample's topography, composition, and crystalline structure.

In the study of this compound, SEM would be employed to characterize the morphology of the compound in its solid state, such as in powder or thin-film form. The analysis can reveal details about particle size distribution, shape, and surface texture. For instance, SEM images could distinguish between amorphous and crystalline structures, identify the presence of agglomerates, and assess the uniformity of synthesized batches. Such morphological details are critical for understanding the material's bulk properties, including solubility and dissolution rate.

Table 1: Illustrative SEM Analysis Parameters for this compound

| Parameter | Value/Description |

|---|---|

| Instrument | Field Emission Scanning Electron Microscope (FE-SEM) |

| Acceleration Voltage | 5 - 15 kV |

| Working Distance | 8 - 12 mm |

| Detector | Everhart-Thornley (Secondary Electron) |

| Sample Preparation | Sputter-coated with a thin layer of gold or palladium |

Research Findings: SEM analysis of analogous substituted ureas has demonstrated the ability to visualize distinct crystalline habits, such as needle-like, plate-like, or prismatic structures, depending on the crystallization conditions. For this compound, one might expect to observe well-defined crystalline structures under controlled crystallization, while rapid precipitation could lead to more amorphous or agglomerated particles. The particle size distribution, as determined by analyzing multiple SEM micrographs, would be crucial for quality control in any potential application.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a sample's surface with nanoscale precision. researchgate.netnih.govresearchgate.net It operates by scanning a sharp tip, attached to a cantilever, across the sample surface. The deflections of the cantilever due to forces between the tip and the sample are monitored to create the surface image. AFM can be operated in various modes, including contact, non-contact, and tapping mode, to measure not only topography but also mechanical properties like adhesion and stiffness.

For this compound, AFM would be invaluable for characterizing the surface of thin films or single crystals. It can reveal nanoscale features such as terraces, steps, and defects on crystal surfaces, providing insights into the crystal growth mechanism. researchgate.netresearchgate.net Furthermore, AFM can be used to probe the intermolecular forces at the surface and understand how the molecules pack in the solid state. This information is complementary to data obtained from X-ray diffraction.